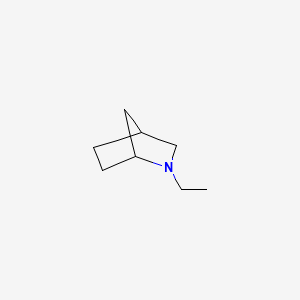
2-Ethyl-2-azabicyclo(2.2.1)heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-2-azabicyclo(221)heptane is a bicyclic compound that features a nitrogen atom within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common synthetic routes for 2-ethyl-2-azabicyclo(2.2.1)heptane involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build up a library of bridged aza-bicyclic structures . Another method involves the bis-hydroxylation of a product of general formula, which can be carried out using potassium permanganate or osmium tetroxide in the presence of N-methyl morpholine-oxide or triethylamine-oxide .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 2-Ethyl-2-azabicyclo(2.2.1)heptane undergoes various types of chemical reactions, including oxidation, reduction, and substitution. For example, the compound can react with electrophilic reagents to give addition products. Reaction with m-chloroperoxybenzoic acid (MCPBA) can yield epoxides .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include palladium catalysts, potassium permanganate, osmium tetroxide, and MCPBA. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired product formation.
Major Products: The major products formed from the reactions of this compound include epoxides, hydroxylated derivatives, and various bridged aza-bicyclic structures .
Scientific Research Applications
2-Ethyl-2-azabicyclo(2.2.1)heptane has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key intermediate in the synthesis of complex organic molecules. In biology and medicine, its unique structure makes it a valuable scaffold for drug discovery and development. The compound’s ability to undergo various chemical reactions also makes it useful in industrial applications, such as the production of pharmaceuticals and fine chemicals .
Mechanism of Action
The mechanism of action of 2-ethyl-2-azabicyclo(2.2.1)heptane involves its interaction with molecular targets and pathways within biological systems. The compound’s bicyclic structure allows it to fit into specific binding sites on target molecules, thereby exerting its effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-ethyl-2-azabicyclo(2.2.1)heptane include 2-azabicyclo(2.2.1)heptane, 2,5-diazabicyclo(2.2.1)heptane, and 2-azabicyclo(3.2.1)octane .
Uniqueness: What sets this compound apart from its similar compounds is its ethyl substitution, which can influence its chemical reactivity and biological activity. This unique structural feature can make it more suitable for specific applications, such as drug development and organic synthesis .
Properties
CAS No. |
4492-38-0 |
|---|---|
Molecular Formula |
C8H15N |
Molecular Weight |
125.21 g/mol |
IUPAC Name |
2-ethyl-2-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C8H15N/c1-2-9-6-7-3-4-8(9)5-7/h7-8H,2-6H2,1H3 |
InChI Key |
WCBKFFPLWHRVII-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CC2CCC1C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


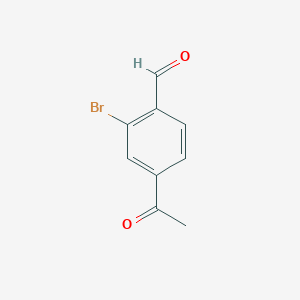
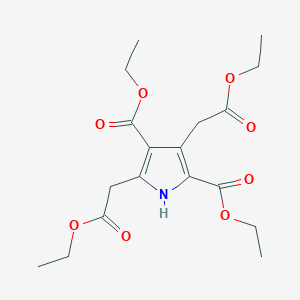
![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)
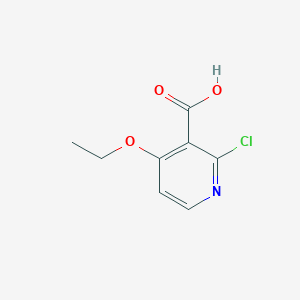
![1-[5-Ethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]-2-methylpropan-2-ol](/img/structure/B13993327.png)
![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)
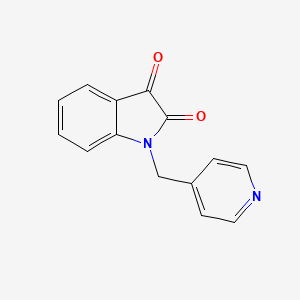
![2-Amino-5-[(3,4-dichlorophenyl)amino]-6-hydroxypyrimidin-4(3h)-one](/img/structure/B13993338.png)

![Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester](/img/structure/B13993346.png)


![N-(4-bromophenyl)-4-[2-[(4-bromophenyl)carbamoylamino]ethyl]piperazine-1-carboxamide](/img/structure/B13993364.png)
